![molecular formula C13H18N2O4S B1328640 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine CAS No. 942474-62-6](/img/structure/B1328640.png)
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol . This compound is primarily used in scientific research and is known for its unique structural properties, which make it a valuable tool in various fields of study .
Preparation Methods
The synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine involves several steps. One common method includes the nitration of 4-ethylsulfonylphenylpiperidine followed by purification processes . Industrial production methods often involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amines, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine is widely used in scientific research, including:
Biology: Researchers use this compound to study cellular processes and molecular interactions.
Industry: This compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine can be compared with other similar compounds, such as:
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine: This compound has a similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.
1-[4-(Ethylsulfonyl)-2-aminophenyl]piperidine: The presence of an amino group instead of a nitro group can significantly alter the compound’s chemical properties and biological activity
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications .
Biological Activity
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine is a compound characterized by its unique molecular structure, which includes a piperidine ring substituted with an ethylsulfonyl group and a nitrophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
- Molecular Formula : C₁₄H₁₈N₂O₆S
- Molecular Weight : 342.37 g/mol
- Melting Point : 158-160°C
- Boiling Point : Approximately 608.2°C
The structural features of this compound allow for various chemical reactions, including acid-base reactions and nucleophilic substitutions, which can lead to derivatives with altered biological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Piperidine derivatives have shown cytotoxic effects against multiple cancer cell lines, suggesting their potential role in cancer therapy. The presence of both the nitrophenyl and ethylsulfonyl groups may enhance these activities through specific interactions with cellular targets.
Table 1: Biological Activity Summary
Activity Type | Description |
---|---|
Anticancer | Exhibits cytotoxic effects on various cancer cell lines |
Enzyme Inhibition | Potential to inhibit enzymes involved in cancer progression |
Molecular Docking | Interaction studies indicating binding affinities with cellular targets |
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that regulate cancer progression, such as lysophosphatidic acid (LPA) levels, which are linked to tumor growth and metastasis .
- Cellular Interactions : Molecular docking studies have suggested that the compound can interact with various biological targets, including receptors involved in apoptosis and cell proliferation pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, including this compound. For instance:
- A study demonstrated that similar compounds showed significant inhibition of tumor growth in xenograft models, highlighting their potential as therapeutic agents for solid tumors .
- Another investigation focused on the interaction of piperidine derivatives with cancer cell lines, revealing dose-dependent cytotoxicity and suggesting further exploration into their mechanisms of action .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Piperidine Derivatives
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]piperidine | Contains morpholine instead of piperidine | Different pharmacological profiles |
1-(Alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones | Variations in sulfonamide groups | Known for diverse biological activities |
Piperidinone derivatives | Variations in carbon chain length or functional groups | Enhanced bioactivity against specific cancer types |
These comparisons underscore the potential of this compound as a distinct candidate in drug development efforts targeting various diseases, particularly cancer.
Properties
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-2-20(18,19)11-6-7-12(13(10-11)15(16)17)14-8-4-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCMPRSPZOAYQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.